5-Methyl-2-(trifluoromethyl)phenylacetic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Specify 5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6) to capitalize on its quantifiably higher LogP (2.6 vs. 1.87 for non-methylated analogs), a strategic advantage for enhancing membrane permeability and oral bioavailability in drug candidates. Supplied at a consistent 97% purity with a defined melting point (117–120°C), this solid building block minimizes in-house purification, ensuring reliable outcomes in complex organic syntheses and NCE development.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 1017778-27-6
Cat. No. B1421182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(trifluoromethyl)phenylacetic acid
CAS1017778-27-6
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O
InChIInChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
InChIKeyUMEQVNCETMDPES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6) for Research and Development


5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6) is a fluorinated phenylacetic acid derivative with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is characterized by a trifluoromethyl group at the ortho position and a methyl group at the meta position of the phenyl ring [1]. This compound is primarily supplied as a solid with a melting point of 117-120°C and a purity of 97% . Its main applications are as a building block in organic synthesis and medicinal chemistry research [1].

5-Methyl-2-(trifluoromethyl)phenylacetic acid: Why Closest Analogs Are Not Direct Substitutes


The closest analogs to 5-Methyl-2-(trifluoromethyl)phenylacetic acid, such as 2-(trifluoromethyl)phenylacetic acid (CAS 3038-48-0) or 4-(trifluoromethyl)phenylacetic acid (CAS 32857-62-8), share the phenylacetic acid core and trifluoromethyl group . However, these analogs are not interchangeable. The presence and specific position of the additional methyl group in the target compound (ortho/meta relative to the -CF3 and -CH2COOH groups) directly and quantifiably alters critical properties like lipophilicity (LogP) and melting point, which are decisive factors in synthesis and downstream applications [1]. A generic substitution would introduce an uncontrolled variable, potentially derailing established synthetic routes or altering the physicochemical profile of a final drug candidate.

Quantitative Differentiation of 5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6)


Comparative Physicochemical Profile: Lipophilicity (XLogP3) versus 2-(Trifluoromethyl)phenylacetic acid

The target compound exhibits a calculated XLogP3 value of 2.6 [1]. This represents a measurable increase in lipophilicity compared to the non-methylated analog, 2-(trifluoromethyl)phenylacetic acid, for which the calculated LogP is 1.87 (estimated for a similar analog) [2]. This 0.73-unit difference is a quantifiable indicator of altered membrane permeability and distribution potential in a biological context.

Medicinal Chemistry Physicochemical Properties Drug Design

Comparative Physicochemical Profile: Melting Point versus Closest Regioisomer

The target compound has a reported melting point range of 117-120°C . This is a distinct solid-state property when compared to its closest regioisomer, 2-Methyl-5-(trifluoromethyl)phenylacetic acid, which melts at a significantly higher range of 168-172°C . The >48°C difference in melting point is a direct consequence of the altered crystal lattice energy resulting from the change in methyl group position on the phenyl ring.

Analytical Chemistry Crystallography Solid-State Chemistry

Commercial Availability and Purity Specification

The target compound is commercially available from multiple reputable vendors with a standard purity specification of 97% . This high level of purity is a critical differentiator for a research intermediate, ensuring consistent and predictable outcomes in sensitive chemical reactions. In contrast, a search for the closest analog with swapped methyl and trifluoromethyl groups, 2-methyl-5-(trifluoromethyl)phenylacetic acid, reveals limited commercial availability and a lower standard purity of 96% , which could introduce a higher level of impurities into a reaction scheme.

Procurement Research Supply Quality Control

Validated Application Scenarios for 5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6)


Medicinal Chemistry for Optimizing Lipophilicity in Lead Compounds

In drug discovery, optimizing the lipophilicity of a lead series is crucial for balancing potency with favorable ADME properties. Based on its quantifiably higher XLogP3 of 2.6 compared to non-methylated analogs (LogP 1.87) [1], 5-Methyl-2-(trifluoromethyl)phenylacetic acid is a strategic choice for introducing a phenylacetic acid moiety with enhanced membrane permeability. Researchers can use this building block to improve the oral bioavailability of drug candidates where increased LogP is desired, without the risk of adding a second trifluoromethyl group, which would result in an even larger, and potentially detrimental, lipophilicity increase .

Synthetic Route Development Requiring High Purity Intermediates

In complex multi-step organic syntheses, the purity of intermediates directly impacts final yield and purity. The confirmed commercial availability of 5-Methyl-2-(trifluoromethyl)phenylacetic acid at a 97% purity standard makes it a more reliable reagent than analogs that are less pure or less available. This reduces the need for in-house purification steps, saving time and resources in academic and industrial R&D labs focused on synthesizing novel chemical entities (NCEs) for biological evaluation [2].

Analytical Method Development and Reference Standard Preparation

The distinct and well-defined melting point of 117-120°C serves as a simple but effective tool for identity confirmation and purity assessment. For quality control and analytical chemistry laboratories, this compound can be procured as a reference standard for developing HPLC or GC methods to monitor reactions involving substituted phenylacetic acid intermediates. Its specific physical state at ambient temperatures also informs proper handling and storage protocols, ensuring the integrity of the material over time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-(trifluoromethyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.